Defined Deuterium Count for Predictable Mass Shift in LC-MS/MS
H-Abu-OH-d3 provides a mass shift of +3 Da relative to its unlabeled analyte, H-Abu-OH, which is essential for distinguishing the internal standard from the endogenous compound in complex biological matrices [1]. This distinct mass difference is critical in LC-MS/MS workflows and differentiates H-Abu-OH-d3 from other isotopologues, such as H-Abu-OH-d6 (mass shift +6 Da), which may not co-elute with the same retention characteristics as the target analyte [2].
| Evidence Dimension | Mass Shift |
|---|---|
| Target Compound Data | +3 Da |
| Comparator Or Baseline | H-Abu-OH-d6 (+6 Da) |
| Quantified Difference | Difference of +3 Da |
| Conditions | Molecular Weight Comparison |
Why This Matters
A +3 Da mass shift ensures the internal standard is within the optimal mass difference range for baseline resolution and minimal isotopic interference in most triple quadrupole MS methods.
- [1] PubChem. L-Aminobutyric Acid-d3 (CID 11966099). View Source
- [2] InvivoChem. H-Abu-OH-d6 (CAS 1276197-51-3). View Source
